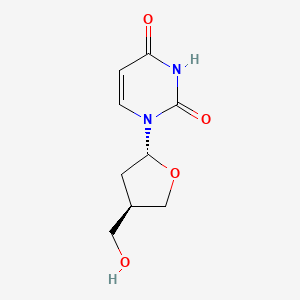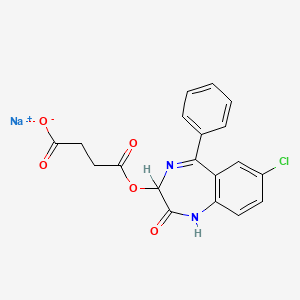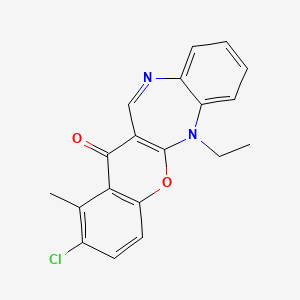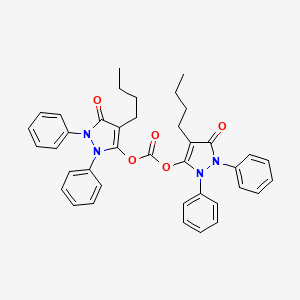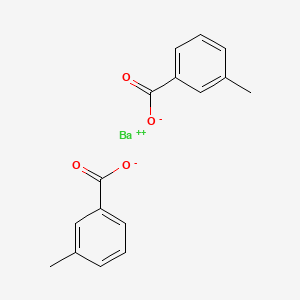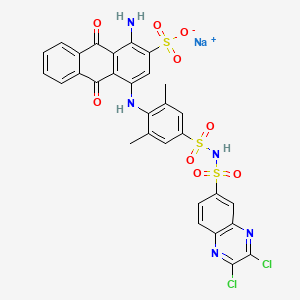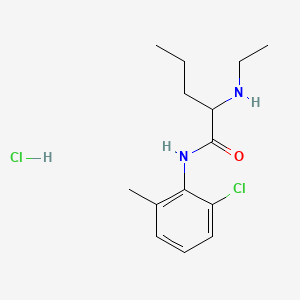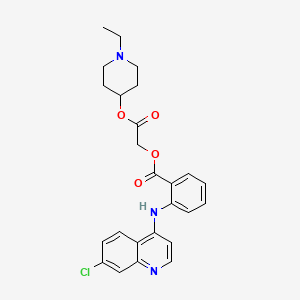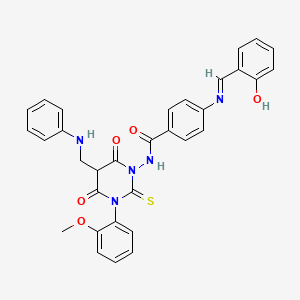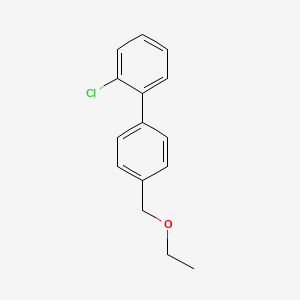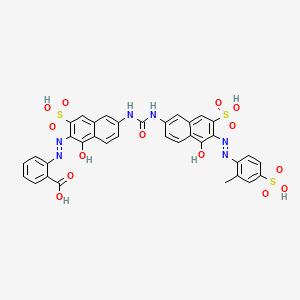
((1-Hydroxy-6-((((5-hydroxy-6-((2-methyl-4-sulphophenyl)azo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-3-sulpho-2-naphthyl)azo)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((1-Hydroxy-6-((((5-hydroxy-6-((2-methyl-4-sulphophenyl)azo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-3-sulpho-2-naphthyl)azo)benzoic acid is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((1-Hydroxy-6-((((5-hydroxy-6-((2-methyl-4-sulphophenyl)azo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-3-sulpho-2-naphthyl)azo)benzoic acid typically involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine, which involves treating the amine with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing hydroxyl or amino groups to form the azo dye.
Sulfonation: Sulfonation is often carried out to introduce sulpho groups, enhancing the solubility and stability of the dye.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and precise control of reaction conditions such as temperature, pH, and concentration of reactants. The use of catalysts and continuous flow processes can improve yield and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction of the azo groups can break the -N=N- bond, resulting in the formation of aromatic amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Sodium dithionite (Na₂S₂O₄), zinc dust in acidic conditions
Substitution Reagents: Halogens, nitro groups, sulfonic acid groups
Major Products
Oxidation Products: Quinones, sulfonated quinones
Reduction Products: Aromatic amines
Substitution Products: Halogenated, nitrated, or sulfonated derivatives
科学的研究の応用
Chemistry
Dye Chemistry: Used as a dye in various applications due to its vivid color and stability.
Analytical Chemistry: Employed as a reagent for detecting and quantifying metal ions.
Biology
Biological Staining: Utilized in staining biological tissues for microscopic examination.
Biochemical Assays: Acts as an indicator in various biochemical assays.
Medicine
Pharmaceuticals: Potential use in drug development for its unique chemical properties.
Industry
Textile Industry: Widely used in dyeing fabrics.
Paper Industry: Applied in coloring paper products.
作用機序
The compound exerts its effects primarily through its azo groups and sulpho groups. The azo groups are responsible for the compound’s color properties, while the sulpho groups enhance solubility and stability. The molecular targets and pathways involved depend on the specific application, such as binding to metal ions in analytical chemistry or interacting with biological tissues in staining.
類似化合物との比較
Similar Compounds
Methyl Orange: Another azo dye with similar applications in dyeing and analytical chemistry.
Congo Red: Used in staining and as an indicator in various assays.
Acid Orange 7: Employed in textile dyeing and as a pH indicator.
Uniqueness
((1-Hydroxy-6-((((5-hydroxy-6-((2-methyl-4-sulphophenyl)azo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-3-sulpho-2-naphthyl)azo)benzoic acid is unique due to its complex structure, which provides multiple sites for chemical reactions and interactions. Its multiple sulpho groups enhance its solubility and stability, making it suitable for a wide range of applications.
特性
CAS番号 |
47897-90-5 |
|---|---|
分子式 |
C35H26N6O14S3 |
分子量 |
850.8 g/mol |
IUPAC名 |
2-[[1-hydroxy-6-[[5-hydroxy-6-[(2-methyl-4-sulfophenyl)diazenyl]-7-sulfonaphthalen-2-yl]carbamoylamino]-3-sulfonaphthalen-2-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/C35H26N6O14S3/c1-17-12-22(56(47,48)49)8-11-26(17)38-40-30-28(57(50,51)52)15-18-13-20(6-9-23(18)32(30)42)36-35(46)37-21-7-10-24-19(14-21)16-29(58(53,54)55)31(33(24)43)41-39-27-5-3-2-4-25(27)34(44)45/h2-16,42-43H,1H3,(H,44,45)(H2,36,37,46)(H,47,48,49)(H,50,51,52)(H,53,54,55) |
InChIキー |
UXWUSTFFYUGNTP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)O)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6C(=O)O)S(=O)(=O)O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



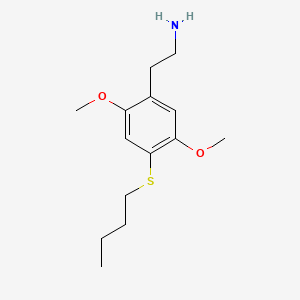
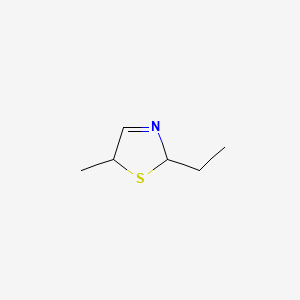
![[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea](/img/structure/B12727595.png)
